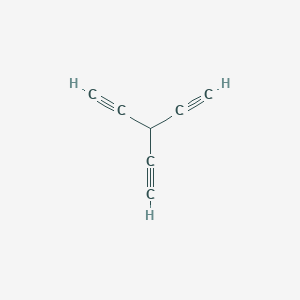![molecular formula C17H16N2O4 B14266495 N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide CAS No. 155793-24-1](/img/structure/B14266495.png)
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is an organic compound with the molecular formula C17H14N2O4. It is a derivative of acetamide and contains both nitrophenyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler derivative with similar nitrophenyl functionality.
4-Nitroacetanilide: Another related compound with a nitrophenyl group attached to an acetanilide structure.
Uniqueness
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is unique due to its combination of nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
155793-24-1 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-16(11-17(21)14-5-3-2-4-6-14)13-7-9-15(10-8-13)19(22)23/h2-10,16H,11H2,1H3,(H,18,20) |
Clé InChI |
NUXWCPXBWJKFHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


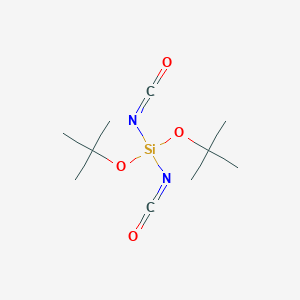
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
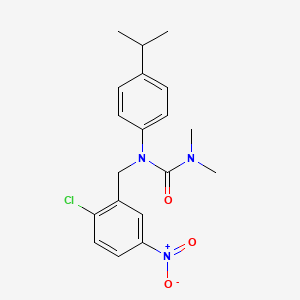
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
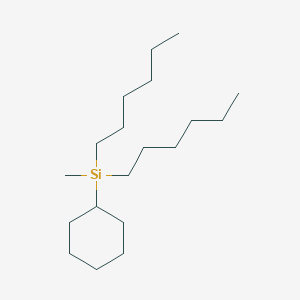

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
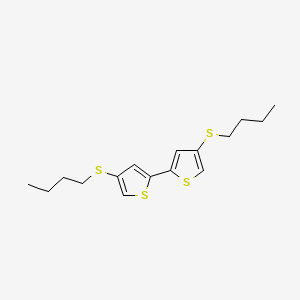
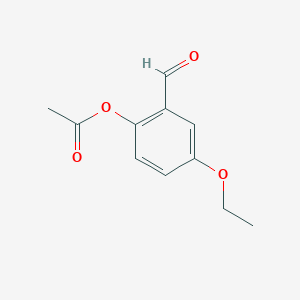
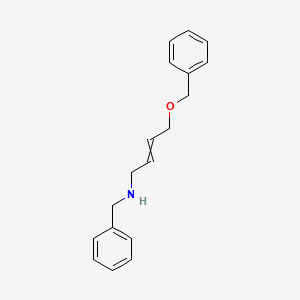
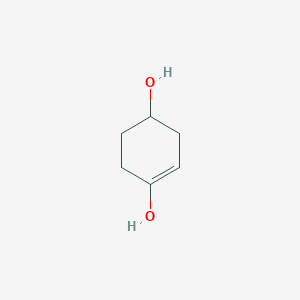
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
